3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic organic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide typically involves the reaction of 4-methoxybenzaldehyde with 4-methylpentanoyl chloride in the presence of a base to form the corresponding 4-methoxyphenyl-4-methylpentanoyl intermediate. This intermediate is then reacted with 2-aminothiazole under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted thiazole compounds.
Scientific Research Applications
3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the 4-methoxyphenyl and 4-methylpentanamide groups enhances its interaction with molecular targets, making it a promising candidate for further research and development .
Properties
CAS No. |
799799-53-4 |
---|---|
Molecular Formula |
C16H20N2O2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C16H20N2O2S/c1-11(2)14(12-4-6-13(20-3)7-5-12)10-15(19)18-16-17-8-9-21-16/h4-9,11,14H,10H2,1-3H3,(H,17,18,19) |
InChI Key |
RAWVNRXAGXHLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)NC1=NC=CS1)C2=CC=C(C=C2)OC |
solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.